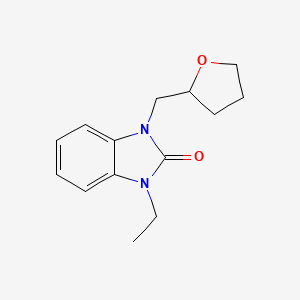![molecular formula C13H20N2O2 B6643484 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is commonly used in scientific research due to its potential as a treatment for various disorders.
Wirkmechanismus
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide acts as a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is found in various parts of the body, including the central and peripheral nervous systems, and is involved in various physiological processes such as neurotransmission, mood regulation, and gastrointestinal function. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters such as dopamine, noradrenaline, and serotonin, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide are largely dependent on its mechanism of action. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders. For example, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been shown to reduce nausea and vomiting in cancer patients undergoing chemotherapy, alleviate anxiety and depression in patients with psychiatric disorders, and reduce pain in patients with chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide for lab experiments is its selectivity for the 5-HT3 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has a relatively low toxicity profile, which makes it a safer alternative to other drugs that may have more severe side effects. However, one of the limitations of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research related to 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide. One area of interest is the potential use of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential long-term effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide on neurotransmitter release and other physiological processes. Finally, the development of more potent and selective 5-HT3 receptor antagonists may provide new avenues for the treatment of various disorders.
Synthesemethoden
The synthesis of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide involves the reaction of 3-aminobenzamide with 2-methyl-2-propanolamine and methoxyacetyl chloride. The reaction results in the formation of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, which can then be purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been extensively studied for its potential use in the treatment of various disorders such as nausea and vomiting, anxiety, depression, and pain. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[(1-methoxy-2-methylpropan-2-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,9-17-3)15-8-10-5-4-6-11(7-10)12(14)16/h4-7,15H,8-9H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSCBVWMGVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)


![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)


![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)


